An In-Depth Technical Guide to the Presumed Mechanism of Action of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride
An In-Depth Technical Guide to the Presumed Mechanism of Action of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride
A Senior Application Scientist's Synthesis of Structure-Activity Relationships and Methodological Frameworks for a Novel Synthetic Cathinone Derivative
Abstract
This technical guide provides a comprehensive analysis of the predicted mechanism of action for 2-Amino-3',4'-dimethoxypropiophenone hydrochloride, a synthetic cathinone derivative. In the absence of direct empirical data for this specific molecule, this paper synthesizes established principles of synthetic cathinone pharmacology and structure-activity relationships (SAR) to construct a scientifically grounded hypothesis of its molecular interactions. It is posited that 2-Amino-3',4'-dimethoxypropiophenone hydrochloride functions as a monoamine transporter modulator. The guide further presents detailed, field-proven experimental protocols for the in-vitro characterization of this and related compounds, empowering researchers to validate the proposed mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive substances and monoaminergic signaling.
Introduction: The Enigmatic Landscape of Synthetic Cathinones
Synthetic cathinones, colloquially known as "bath salts," represent an ever-expanding class of novel psychoactive substances. These compounds are structurally derived from cathinone, the primary psychoactive alkaloid in the khat plant (Catha edulis)[1][2]. The core chemical scaffold of synthetic cathinones is a β-keto-phenethylamine, which bears a structural resemblance to classic psychostimulants like amphetamine[3][4]. This structural similarity underpins their primary pharmacological effects, which are mediated through interactions with the monoamine neurotransmitter systems[3][5].
This guide will first delineate the predicted mechanism of action of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride by drawing upon established structure-activity relationships within the synthetic cathinone family. Subsequently, it will provide a detailed methodological framework for the empirical validation of these predictions.
Predicted Mechanism of Action: A Monoamine Transporter Modulator
The primary molecular targets of synthetic cathinones are the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT)[3][8]. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process. Synthetic cathinones interfere with this process, leading to an increase in the extracellular concentration of monoamines and subsequent potentiation of dopaminergic, noradrenergic, and serotonergic neurotransmission[5][7].
The interaction of a synthetic cathinone with these transporters can manifest in two primary ways:
-
Reuptake Inhibition (Blocking): The compound binds to the transporter protein, occluding the channel and preventing the reuptake of the endogenous neurotransmitter. Cocaine is a classic example of a monoamine reuptake inhibitor[9].
-
Substrate-Mediated Release (Releasing): The compound is transported into the presynaptic terminal by the transporter. Once inside, it disrupts the vesicular storage of neurotransmitters and reverses the direction of transporter flux, causing a non-vesicular release of neurotransmitters into the synapse[10][11]. Amphetamines are archetypal releasing agents.
The specific action of a synthetic cathinone—whether it is a blocker or a releaser and its relative potency at each transporter—is dictated by its chemical structure.
The Influence of the 3',4'-Dimethoxy Substitution
While direct data for 2-Amino-3',4'-dimethoxypropiophenone hydrochloride is unavailable, we can infer its likely properties by examining related compounds. The presence of methoxy groups on the phenyl ring is known to modulate the pharmacological profile of phenethylamines and cathinones.
For instance, the addition of a 4-methoxy group to α-PVP (α-pyrrolidinopentiophenone) was found to decrease its affinity and potency at the dopamine transporter[3][12]. Conversely, studies on methcathinone analogs have shown that increasing the steric bulk at the 4-position of the phenyl ring can enhance potency at the serotonin transporter relative to the dopamine transporter[12].
Based on the available SAR data for related compounds, it is plausible that the 3',4'-dimethoxy substitution pattern of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride will influence its affinity and selectivity for the monoamine transporters. It may exhibit a preference for SERT and/or NET over DAT, potentially leading to a pharmacological profile with more pronounced serotonergic or noradrenergic effects compared to non-substituted cathinones. The determination of whether it acts as a reuptake inhibitor or a releasing agent requires empirical investigation using the methods outlined in the following sections.
Figure 1: Predicted interaction of 2-Amino-3',4'-dimethoxypropiophenone HCl with monoamine transporters.
Methodologies for Characterizing Monoamine Transporter Interaction
To empirically determine the mechanism of action of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride, a series of in vitro assays are required. These assays will quantify the compound's binding affinity for DAT, NET, and SERT, and elucidate whether it functions as a reuptake inhibitor or a releasing agent.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter[1][13][14]. These assays utilize a radiolabeled ligand with known high affinity for the target to quantify the displacement by the test compound.
Objective: To determine the equilibrium dissociation constant (Ki) of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride for DAT, NET, and SERT.
Experimental Protocol:
-
Membrane Preparation:
-
HEK-293 cells stably expressing human DAT, NET, or SERT are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors)[15].
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an appropriate assay buffer[15].
-
Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, incubate a constant concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) with the membrane preparation in the presence of increasing concentrations of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride.
-
Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT, desipramine for NET, and fluoxetine for SERT).
-
Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
-
Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Figure 2: Workflow for radioligand binding assay to determine transporter affinity.
Neurotransmitter Uptake Inhibition Assays
These assays measure the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the corresponding transporter[5][16][17].
Objective: To determine the IC50 value for the inhibition of dopamine, norepinephrine, and serotonin uptake by 2-Amino-3',4'-dimethoxypropiophenone hydrochloride.
Experimental Protocol:
-
Cell Culture:
-
HEK-293 cells stably expressing human DAT, NET, or SERT are seeded into 96-well plates and grown to confluence[16].
-
-
Uptake Inhibition Assay:
-
The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Cells are pre-incubated with increasing concentrations of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride or a reference inhibitor for a short period (e.g., 10-20 minutes) at 37°C.
-
Uptake is initiated by adding a constant concentration of the respective radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
The incubation is allowed to proceed for a short, linear uptake period (typically 1-10 minutes).
-
-
Termination and Lysis:
-
Uptake is terminated by rapidly aspirating the assay buffer and washing the cells with ice-cold buffer.
-
The cells are then lysed to release the internalized radiolabeled neurotransmitter.
-
-
Quantification and Data Analysis:
-
The amount of radioactivity in the cell lysate is measured by liquid scintillation counting.
-
The IC50 value is determined by plotting the percent inhibition of uptake against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
-
Neurotransmitter Release Assays
To differentiate between a reuptake inhibitor and a releasing agent, a neurotransmitter release assay is performed[11][18]. This assay measures the ability of a compound to induce the efflux of a pre-loaded radiolabeled neurotransmitter from the cells.
Objective: To determine if 2-Amino-3',4'-dimethoxypropiophenone hydrochloride acts as a substrate (releaser) at DAT, NET, and/or SERT.
Experimental Protocol:
-
Cell Culture and Pre-loading:
-
HEK-293 cells expressing the transporter of interest are cultured in 96-well plates.
-
The cells are pre-loaded with the respective radiolabeled neurotransmitter by incubating them in the presence of the radioligand for a defined period (e.g., 30-60 minutes).
-
-
Wash and Baseline Release:
-
After pre-loading, the cells are washed extensively with assay buffer to remove any extracellular radioligand.
-
A baseline release is established by incubating the cells in fresh assay buffer for a short period and measuring the amount of radioactivity released.
-
-
Compound-Induced Release:
-
The cells are then exposed to increasing concentrations of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride or a known releasing agent (e.g., amphetamine) for a defined time.
-
The amount of radioactivity released into the supernatant is quantified.
-
-
Data Analysis:
-
The amount of release is expressed as a percentage of the total intracellular radioactivity.
-
A significant increase in release compared to the baseline indicates that the compound is a substrate for the transporter. The EC50 (the concentration that produces 50% of the maximal release) can be calculated.
-
| Assay | Primary Outcome | Inference |
| Radioligand Binding | Ki (Binding Affinity) | Potency of interaction with DAT, NET, and SERT. |
| Uptake Inhibition | IC50 (Inhibition of Uptake) | Functional potency to block neurotransmitter reuptake. |
| Neurotransmitter Release | EC50 (Release Potency) | Differentiates between a reuptake inhibitor (no release) and a releasing agent (induces release). |
Conclusion and Future Directions
Based on its chemical structure, 2-Amino-3',4'-dimethoxypropiophenone hydrochloride is predicted to act as a modulator of monoamine transporters. The 3',4'-dimethoxy substitution on the phenyl ring is likely to influence its affinity and selectivity for the dopamine, norepinephrine, and serotonin transporters. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of its precise mechanism of action.
Future research should focus on conducting these in vitro assays to generate a comprehensive pharmacological profile of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride. This data will be crucial for understanding its potential psychoactive effects and for informing public health and regulatory bodies. Furthermore, in vivo studies, such as microdialysis and behavioral pharmacology assays, would be necessary to fully elucidate its effects on brain neurochemistry and behavior.
References
- Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., Janowsky, A. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. ACS Chemical Neuroscience, 8(10), 2235-2246.
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). Synthetic cathinones drug profile. Retrieved from [Link]
- Metaphedrone (3-Methylmethcathinone): Pharmacological, Clinical, and Toxicological Profile. (2024). Pharmaceuticals (Basel), 17(3), 369.
- Aarde, S. M., Angrish, D., Barlow, D. J., Wright, M. J. Jr, Vandewater, S. A., Creehan, K. M., & Taffe, M. A. (2015). Self-administration of the synthetic cathinones 3,4-methylenedioxypyrovalerone (MDPV) and α-pyrrolidinopentiophenone (α-PVP) in rhesus monkeys. Neuropharmacology, 99, 546-553.
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
- Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470.
- Howell, L. L., & Negus, S. S. (2014). Monoamine transporter inhibitors and substrates as treatments for stimulant abuse. Advances in pharmacology (San Diego, Calif.), 69, 133-162.
-
Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]
- Simmler, L. D., Rickli, A., Hoener, M. C., & Liechti, M. E. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 79, 152-160.
- Luethi, D., & Liechti, M. E. (2020). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review.
- Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Strømgaard, K. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585–640.
- Yaffe, D., Forrest, L. R., & Schuldiner, S. (2018). The ins and outs of vesicular monoamine transporters. The Journal of general physiology, 150(5), 671–681.
- Eshleman, A. J., Wolfrum, K. M., Hatfield, M. G., Johnson, R. A., Janowsky, A. (2018). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology, 9, 1238.
- Glennon, R. A. (2016). Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP). Brain sciences, 6(3), 33.
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
- Sitte, H. H., & Freissmuth, M. (2010). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neurotransmitter Transporters (pp. 1-22). Humana Press.
- Luethi, D., & Liechti, M. E. (2020). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review.
- Paillet-Loilier, M., Cesbron, A., Le Boisselier, R., Vayssettes, C., & Debruyne, D. (2014). Mephedrone: a new designer drug. Annales de biologie clinique, 72(4), 399-408.
- Howell, L. L., & Negus, S. S. (2014). Monoamine transporter inhibitors and substrates as treatments for stimulant abuse. Advances in pharmacology (San Diego, Calif.), 69, 133–162.
-
Sitte, H. H., & Freissmuth, M. (2010). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Request PDF. Retrieved from [Link]
- Watterson, L. R., Hood, L. E., Sewalia, K., & Fantegrossi, W. E. (2016). Distinguishing the behavioral potencies of α-pyrrolidino-phenone cathinone stimulants. Pharmacology, biochemistry, and behavior, 150-151, 61-67.
- Wojcieszak, J., Kawa, M., & Podgórski, R. (2018). Effects of the new generation alpha-pyrrolidinophenones on spontaneous locomotor activities in mice, and on extracellular dopamine and serotonin levels in the mouse striatum. Pharmacological reports : PR, 70(2), 319–325.
-
Wikipedia. (n.d.). para-Methoxymethamphetamine. Retrieved from [Link]
-
Grokipedia. (n.d.). 3,4-Dimethylmethcathinone. Retrieved from [Link]
- Al-Imam, A. (2022). The toxicology and pharmacology of the synthetic cathinone mephedrone. Journal of Toxicology and Environmental Health Sciences, 14(1), 1-8.
- Lemoine, L. (2016). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
Sources
- 1. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 2. Metaphedrone (3-Methylmethcathinone): Pharmacological, Clinical, and Toxicological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Pharmacology of Mephedrone in Comparison with MDMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Designing modulators of monoamine transporters using virtual screening techniques [frontiersin.org]
- 9. Self-administration of the synthetic cathinones 3,4-methylenedioxypyrovalerone (MDPV) and α-pyrrolidinopentiophenone (α-PVP) in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. moleculardevices.com [moleculardevices.com]
- 18. researchgate.net [researchgate.net]
